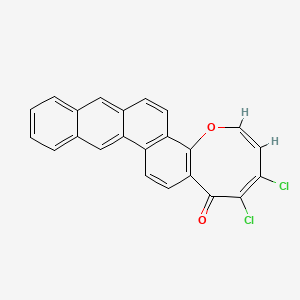
13,16,19-Docosatrienoicacid, methyl ester, (13Z,16Z,19Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,16,19-Docosatrienoic acid, methyl ester, (13Z,16Z,19Z): is a rare polyunsaturated fatty acid methyl ester. It is an omega-3 fatty acid derivative, specifically a 22-carbon chain with three double bonds at positions 13, 16, and 19. This compound is primarily used in scientific research due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,16,19-Docosatrienoic acid, methyl ester typically involves the esterification of the corresponding fatty acid, 13,16,19-Docosatrienoic acid . This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often using more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
13,16,19-Docosatrienoic acid, methyl ester: can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to form hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: : Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acid derivatives.
Substitution: : Substitution reactions can introduce different functional groups at the double bond positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: : Typical reducing agents include hydrogen gas, lithium aluminum hydride, and sodium borohydride.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Hydroperoxides, epoxides, and carboxylic acids.
Reduction: : Saturated fatty acids and alcohols.
Substitution: : Halogenated derivatives, alcohols, and amines.
Scientific Research Applications
13,16,19-Docosatrienoic acid, methyl ester: has several scientific research applications:
Chemistry: : Used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.
Biology: : Investigated for its role in cell signaling and membrane dynamics.
Medicine: : Explored for its potential anti-inflammatory and antioxidant properties.
Industry: : Utilized in the development of bio-based lubricants and other industrial applications.
Mechanism of Action
The mechanism by which 13,16,19-Docosatrienoic acid, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors involved in lipid metabolism and inflammation pathways. The compound may modulate the activity of these targets, leading to its biological effects.
Comparison with Similar Compounds
13,16,19-Docosatrienoic acid, methyl ester: is unique due to its specific double bond positions and its omega-3 fatty acid origin. Similar compounds include other omega-3 fatty acid methyl esters such as Eicosapentaenoic acid (EPA) methyl ester and Docosahexaenoic acid (DHA) methyl ester . These compounds share similar structures but differ in the number and position of double bonds, leading to different biological activities and applications.
Properties
IUPAC Name |
methyl (13Z,16E,19E)-docosa-13,16,19-trienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4+,8-7+,11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNIYBHTXVTSAK-GVNKBMKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C\CCCCCCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B8101238.png)
![(1S,3R,4R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-[(E)-7-methoxyhept-2-enyl]cyclopentane-1,3-diol](/img/structure/B8101243.png)

![(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one](/img/structure/B8101260.png)



![5-[7-[(E)-but-2-enyl]-1H-indol-3-yl]-3-hydroxy-2-(2-propan-2-yl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione](/img/structure/B8101325.png)
![N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B8101330.png)

![(1R,4Z,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20Z,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B8101340.png)
![(3R,4S,6S,8S,10R,12R,14R,16S,17Z,19Z,21Z,23Z,25Z,28R)-3-hexyl-4,6,8,10,12,14,16-heptahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17Z,19Z,21Z,23Z,25Z,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17Z,19Z,21Z,23Z,25Z,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B8101347.png)
